2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate
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Overview
Description
2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate is an organic compound with the molecular formula C9H20O4Si. It is characterized by the presence of a trimethylsilyl group, which is known for its chemical inertness and large molecular volume . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate typically involves the reaction of ethyl acetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism, where the alcohol group of ethyl acetate attacks the silicon atom of trimethylsilyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and esters.
Biology: The compound can be used in the derivatization of biological molecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate involves the formation of silyl ethers through an S_N2-like mechanism. The alcohol group of the compound attacks the silicon atom, leading to the formation of a stable silyl ether . This reaction is facilitated by the presence of a base, which helps to form the alkoxide anion and remove the byproduct, hydrogen chloride .
Comparison with Similar Compounds
Similar Compounds
Ethyl (trimethylsilyl)acetate: Similar in structure but lacks the hydroxy group.
Trimethylsilyl chloride: Used as a reagent in the synthesis of silyl ethers.
Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
Uniqueness
2-(Trimethylsilyl)ethyl ethoxy(hydroxy)acetate is unique due to the presence of both ethoxy and hydroxy groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable reagent in various synthetic applications .
Properties
CAS No. |
91939-95-6 |
---|---|
Molecular Formula |
C9H20O4Si |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
2-trimethylsilylethyl 2-ethoxy-2-hydroxyacetate |
InChI |
InChI=1S/C9H20O4Si/c1-5-12-8(10)9(11)13-6-7-14(2,3)4/h8,10H,5-7H2,1-4H3 |
InChI Key |
JZVDLRKUEBUBHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)OCC[Si](C)(C)C)O |
Origin of Product |
United States |
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